molecular formula C15H15ClO3 B2864038 2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione CAS No. 1022859-89-7

2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione

Cat. No. B2864038
CAS RN: 1022859-89-7
M. Wt: 278.73
InChI Key: XWDCYCYFWLPUMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the yield of the product. Information about the synthesis of a compound can be found in the methods section of scientific papers or in chemical synthesis databases .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used. The results of these analyses are usually published in scientific papers .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate for Spiro Compounds : This compound is synthesized as an intermediate in the creation of spiro compounds, which are significant in various chemical syntheses (Hossain et al., 2020).
  • Structural Investigation of Tetraketones : It's used in the structural analysis of tetraketones, providing insights into the conformational details and electronic delocalization within the molecule (Silva et al., 2018).
  • Selective Iodination Agent : A related compound, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione, has been identified as an efficient iodinating agent for synthesizing α-iodoketones from allylic alcohols (Martinez-Erro et al., 2017).

Chemical Reactions and Applications

  • Formation of 1,2-Dioxanes : This compound is involved in reactions leading to the formation of 1,2-dioxanes, which are useful in various chemical applications (Nishino et al., 1991).
  • Heteroleptic Ni(ii) Complexes : It's used in the synthesis and characterization of heteroleptic Ni(ii) complexes, which have applications in electrocatalysis (Anamika et al., 2020).
  • Synthesis of Six-Membered Oxygen Heterocycles : Derivatives of this compound are crucial for the synthesis of six-membered oxygen heterocycles, which are intermediates in creating bioactive molecules with various therapeutic properties (Sharma et al., 2020).

Miscellaneous Applications

  • Synthesis of 3-Methylthio-Substituted Furans : It serves as a precursor in the synthesis of 3-methylthio-substituted furans, highlighting its versatility in organic chemistry (Yin et al., 2008).
  • Electrocatalytic Oxidation Studies : This compound is involved in electrocatalytic oxidation studies, which are significant for understanding the kinetics and mechanisms of chemical reactions (Cho et al., 1999).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects. This can involve binding to specific proteins, altering cell membrane permeability, or a variety of other mechanisms .

Safety and Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information about its toxicity, flammability, and precautions for handling and storage .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c1-9-6-14(18)12(15(19)7-9)8-13(17)10-2-4-11(16)5-3-10/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDCYCYFWLPUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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